molecular formula C5H8N2O B14337465 1,2-Dimethyl-1h-imidazol-5-ol CAS No. 104096-85-7

1,2-Dimethyl-1h-imidazol-5-ol

Cat. No.: B14337465
CAS No.: 104096-85-7
M. Wt: 112.13 g/mol
InChI Key: ZHKJBCAQUSGUND-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazol-5-ol is a versatile imidazole-based chemical scaffold of significant interest in medicinal and synthetic chemistry research. Imidazole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and natural products. They serve as key intermediates for constructing more complex molecular architectures. As a building block, this compound is valuable for synthesizing novel compounds, such as through Suzuki coupling reactions to create 5-aryl-1H-imidazole derivatives, a common method for generating libraries for biological screening . The structural motif of the imidazole ring is a fundamental component in biochemical systems and is frequently incorporated into molecules designed to interact with enzymes and receptors. Researchers utilize this compound in the development of potential therapeutic agents, including antimicrobial hybrids aimed at addressing the growing challenge of antibiotic resistance . It is also a critical synthon in the synthesis of highly functionalized molecules using advanced methodologies, such as the TDAE (Tetrakis(dimethylamino)ethylene) approach, which allows for the introduction of diverse aromatic and carbonyl-based functional groups . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104096-85-7

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2,3-dimethylimidazol-4-ol

InChI

InChI=1S/C5H8N2O/c1-4-6-3-5(8)7(4)2/h3,8H,1-2H3

InChI Key

ZHKJBCAQUSGUND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethyl 1h Imidazol 5 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,2-Dimethyl-1H-imidazol-5-ol, a combination of one- and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts observed are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups and the proton on the imidazole (B134444) ring. The N-methyl groups will appear as singlets, with their exact chemical shifts influenced by their position on the imidazole ring. The C-methyl group will also present as a singlet. The single proton on the imidazole ring will also produce a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would display signals for the two methyl carbons, the two imidazole ring carbons, and the carbon bearing the hydroxyl group. The chemical shifts of the ring carbons are particularly informative about the electronic distribution within the heterocyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
N-CH₃3.4 - 3.730 - 35Singlet
C-CH₃2.1 - 2.410 - 15Singlet
Imidazole C-H6.5 - 7.0115 - 125Singlet
Imidazole C-N---135 - 145---
Imidazole C-O---150 - 160---

Note: The predicted values are based on typical chemical shifts for similar imidazole derivatives and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this compound, with its isolated spin systems, long-range couplings might be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons. It would show correlations between the protons of the methyl groups and the ring proton, helping to confirm their relative positions.

HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of directly bonded carbon and hydrogen atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

Imidazole derivatives are known to exhibit prototropic exchange and tautomerism, where a proton can move between different nitrogen atoms in the ring. mdpi.comnih.gov In the case of this compound, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its keto form, 1,2-Dimethyl-1H-imidazol-5(4H)-one. NMR spectroscopy, particularly variable-temperature studies, can be used to investigate the dynamics of this equilibrium. mdpi.com The rate of exchange can influence the appearance of the NMR spectra, with distinct signals for each tautomer at low temperatures and averaged signals at higher temperatures where the exchange is rapid on the NMR timescale. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization (IR, FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. derpharmachemica.commdpi.comnih.gov

For this compound, characteristic vibrational frequencies would be expected for the O-H, C-H, C=C, C=N, and C-O bonds. The O-H stretching vibration would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl groups and the imidazole ring would be observed around 2800-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the imidazole ring are expected in the 1400-1650 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1000-1300 cm⁻¹ range. The presence and position of these bands can help to confirm the presence of the respective functional groups and provide insights into the molecular structure. Comparing the spectra with those of related imidazole derivatives can aid in the detailed assignment of the observed vibrational modes. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch1600 - 1650Medium to Strong
C=C Stretch1450 - 1600Medium
C-O Stretch1000 - 1300Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.netresearchgate.net For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely involve initial cleavages of the substituent groups. The loss of a methyl radical (CH₃) from the molecular ion is a common fragmentation pathway. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the ring, or cleavage of the imidazole ring itself. The precise fragmentation pattern provides a fingerprint that can be used to identify the compound and to distinguish it from its isomers. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula. rsc.orgnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the imidazole ring and the orientation of the substituent groups.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor, and it is likely that strong hydrogen bonding interactions would be a dominant feature of its crystal packing. Analysis of related structures, such as derivatives of 1,2-dimethyl-5-oxoimidazoline, has shown the formation of dimers and layered structures through hydrogen bonding and π–π stacking interactions. nih.gov Similar interactions would be expected to play a crucial role in the solid-state structure of this compound.

Interactive Data Table: Crystallographic Data for a Related Compound, 3-{[(4Z)-1,2-Dimethyl-5-oxoimidazol-4-ylidene]methyl}-4-hydroxybenzonitrile nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₁N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.9655 (10)
b (Å)3.8349 (1)
c (Å)26.7584 (10)
β (°)115.488 (5)
Volume (ų)2312.52 (17)

This data is for a structurally related compound and illustrates the type of information obtained from an X-ray crystallographic study.

Mechanistic Investigations of Chemical Reactivity and Transformations of 1,2 Dimethyl 1h Imidazol 5 Ol

Electrophilic Aromatic Substitution Mechanisms on the Imidazole (B134444) Ring

The imidazole ring is generally reactive towards electrophiles, more so than benzene (B151609) but less so than highly activated rings like pyrrole (B145914) or furan. imperial.ac.uk The reaction proceeds via a standard electrophilic aromatic substitution (S_EAr) mechanism, involving the formation of a resonance-stabilized cationic intermediate known as a σ-complex or benzenium ion analog. uci.edulibretexts.org The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring. uci.edu

The site of electrophilic attack on the imidazole ring is heavily influenced by the substituents present. In an unsubstituted imidazole, electrophilic attack occurs preferentially at the C4 and C5 positions, which are electronically equivalent due to tautomerism. nih.govimperial.ac.uk The C2 position is generally less reactive towards electrophiles, partly due to its position between two electron-withdrawing nitrogen atoms, though its C-H bond is the most acidic. nih.gov

For 1,2-Dimethyl-1H-imidazol-5-ol , the regioselectivity is straightforward. The positions N1, C2, and C5 are already substituted with methyl and hydroxyl groups. This leaves the C4 position as the sole available site for electrophilic aromatic substitution .

The substituents present on the ring all serve to activate the C4 position for electrophilic attack.

The N1-methyl group is an electron-donating group that activates the ring.

The C2-methyl group is also a weak electron-donating group, further increasing the ring's electron density.

The C5-hydroxyl group (-OH) is a potent activating group due to the ability of its lone pair of electrons to participate in resonance, significantly increasing the electron density at the ortho position (C4).

Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring exclusively at the C4 position.

Table 1: Influence of Substituents in this compound on Regioselectivity of Electrophilic Attack

Substituent Position Electronic Effect Directing Influence Predicted Outcome at C4
-CH₃ N1 Electron-donating (Inductive) Activating Increased reactivity
-CH₃ C2 Electron-donating (Inductive) Activating Increased reactivity

N-substitution targets the nitrogen atoms of the imidazole ring. In a generic 1H-imidazole, the pyrrole-type nitrogen (N1) can be deprotonated to form a highly nucleophilic anion, while the pyridine-type nitrogen (N3) possesses a lone pair of electrons and is basic and nucleophilic. nih.govthieme-connect.de

In This compound , the N1 position is already alkylated with a methyl group. Therefore, reactions like N-nitration or N-acylation that typically occur on an N-H bond are not possible at this position. However, the N3 nitrogen retains its pyridine-like basic and nucleophilic character. It can readily attack electrophiles such as alkyl halides or acylating agents to form a quaternary imidazolium (B1220033) salt . dcu.ie This reaction is a form of electrophilic attack on nitrogen.

Nucleophilic Reactivity of the Imidazole Moiety

While the electron-rich imidazole ring is generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups, the molecule possesses nucleophilic centers. thieme-connect.de In This compound , two primary sites can exhibit nucleophilic behavior:

N3 (Pyridine-type) Nitrogen : The lone pair on the N3 atom allows it to act as a nucleophile, for instance, in catalyzing the hydrolysis of esters or in reactions with alkylating agents. nih.gov

C5-hydroxyl Group : The oxygen atom of the hydroxyl group has lone pairs and can act as a nucleophile. More significantly, it can be deprotonated under basic conditions to form a highly nucleophilic alkoxide/phenoxide-like anion .

The nucleophilic character of imidazoles is not constant but is influenced by several environmental and structural factors. gacariyalur.ac.in

Table 2: Factors Modulating the Nucleophilic Reactivity of this compound

Factor Influence on Nucleophilicity Mechanism
pH Crucial determinant. numberanalytics.comnih.gov At low pH (below the pKa of the imidazolium ion), the N3 nitrogen is protonated, neutralizing its nucleophilicity. nih.gov At neutral or basic pH, the N3 lone pair is available for nucleophilic attack. nih.gov In strongly basic conditions, the C5-OH group deprotonates, creating a potent oxygen-centered nucleophile.
Solvent Can stabilize or destabilize reactants and transition states. numberanalytics.com Polar aprotic solvents (e.g., DMF) can enhance the reactivity of anionic nucleophiles by solvating the counter-ion. Polar protic solvents can form hydrogen bonds with the N3 nitrogen, potentially reducing its nucleophilicity.

| Substrate | Steric hindrance and leaving group ability are key. gacariyalur.ac.in | Nucleophilic attack is more favorable on sterically unhindered substrates (e.g., methyl halides vs. tertiary halides). gacariyalur.ac.in The reaction rate is highly dependent on the stability of the leaving group (e.g., I⁻ > Br⁻ > Cl⁻). gacariyalur.ac.in |

Influence of Substituents on Imidazole Reactivity

Substituents dictate the electronic landscape of the imidazole ring, thereby governing its reactivity. numberanalytics.comnumberanalytics.com Their effects can be broadly categorized as inductive or resonance-based.

Electron-Donating Groups (EDGs) : These groups increase the electron density of the ring, making it more susceptible to electrophilic attack and increasing the basicity (and nucleophilicity) of the N3 nitrogen. imperial.ac.uk The -CH₃ and -OH groups in this compound are both EDGs. Theoretical studies on substituted imidazoles confirm that EDGs enhance reactivity toward electrophiles. researchgate.netresearchgate.net

Electron-Withdrawing Groups (EWGs) : These groups decrease the ring's electron density, deactivating it towards electrophilic attack and lowering the basicity of the N3 nitrogen. researchgate.net

| -OH | C5 | Withdrawing (-I) | Strongly Donating (+R) | Strong Increase |

The combined influence of two methyl groups and one hydroxyl group makes the ring of This compound significantly electron-rich and thus highly activated for electrophilic substitution at C4 and enhances the nucleophilicity of the N3 atom.

Detailed Mechanistic Studies of Specific Reactions (e.g., S_E2, S_E2cB, S_RN1)

The mechanistic pathways for imidazole reactions are diverse and depend on the substrate, nucleophile, and reaction conditions.

S_E2 and S_E2cB Mechanisms : These mechanisms are particularly relevant for N-alkylation reactions. thieme-connect.dedcu.ie

S_E2' (Electrophilic Substitution, bimolecular, on the neutral heterocycle) : Under neutral conditions, the pyridine-like N3 atom of the imidazole ring directly attacks the electrophile (e.g., an alkyl halide). This pathway involves the neutral imidazole as the nucleophile. dcu.ieresearchgate.net

S_E2cB (Electrophilic Substitution, on the Conjugate Base) : In the presence of a base, the N1 proton of an N-unsubstituted imidazole is removed to form a highly nucleophilic imidazolide (B1226674) anion. This anion then attacks the electrophile. thieme-connect.dedcu.ie This mechanism results in significantly higher reaction rates. While this compound cannot form an N1-anion, a similar principle applies where deprotonation of the C5-OH group under basic conditions would create a potent O-centered nucleophile that could participate in substitution reactions.

S_RN1 (Radical Nucleophilic Substitution, unimolecular) : This is a chain reaction mechanism involving radical and radical anion intermediates. researchgate.netrsc.org It is distinct from polar substitution pathways and is typically observed for substrates with electron-withdrawing groups and a good leaving group, such as nitro-substituted halo-aromatics. rsc.orgchim.it

Initiation : An electron is transferred to the substrate to form a radical anion.

Propagation :

The radical anion fragments, ejecting the leaving group to form an aryl radical. researchgate.net

The aryl radical reacts with a nucleophile to form a new radical anion. chim.it

This new radical anion transfers an electron to a neutral substrate molecule, yielding the final product and propagating the chain. chim.it

While there are no specific reports of S_RN1 reactions on this compound, this mechanism is a known pathway for functionalized imidazoles, particularly nitroimidazoles, reacting with various nucleophiles. rsc.orgnih.gov

Computational and Theoretical Studies of 1,2 Dimethyl 1h Imidazol 5 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer a microscopic view of the molecular and electronic properties of 1,2-dimethyl-1H-imidazol-5-ol. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of its geometry, stability, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a primary method for the geometry optimization of molecules. mdpi.comirjweb.com This approach determines the lowest energy arrangement of atoms in a molecule by minimizing the total energy with respect to the electron density. mdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric interactions. The process involves iterative calculations to find a stable geometry corresponding to a minimum on the potential energy surface. mdpi.com The accuracy of these predictions is often validated by comparison with experimental data from techniques like X-ray crystallography, where available for similar imidazole (B134444) derivatives. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38
C2-N31.37
N3-C41.38
C4-C51.36
C5-N11.37
N1-C2-N3109.0
C2-N3-C4109.0
N3-C4-C5107.0
C4-C5-N1107.0
C5-N1-C2108.0
C5-N1-C2-N30.0

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO Energy Gap, π-Conjugation, Charge Transfer)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the hydroxyl group, while the LUMO may be distributed over the π-system of the ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The π-conjugation within the imidazole ring contributes to its aromatic character and influences the energies of the frontier orbitals. Analysis of the HOMO and LUMO compositions can reveal the nature of electronic transitions and potential sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: These values are hypothetical and would be obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation. uni-muenchen.denumberanalytics.com For this compound, NBO analysis can quantify the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu These interactions are crucial for stabilizing the molecule and are indicative of charge delocalization.

The analysis provides insights into the hybridization of atomic orbitals and the polarization of chemical bonds. For instance, it can detail the stabilization energy associated with the interaction between a lone pair on the oxygen atom of the hydroxyl group and the antibonding orbitals of the imidazole ring. This information is vital for understanding the electronic structure and reactivity of the molecule. researchgate.net

Table 3: NBO Analysis of Key Interactions in this compound (Exemplary Data)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Oπ(N1-C2)5.2
LP(1) N3σ(C2-H)2.8
π(C4-C5)π*(N1-C2)18.5

Note: This table presents hypothetical data that would be generated from an NBO calculation.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models and for the assignment of experimental spectra.

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.orgmodgraph.co.uk By computing the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the ¹H and ¹³C NMR spectra. researchgate.netmdpi.com These calculations are typically performed on the DFT-optimized geometry of the molecule. mdpi.com

For this compound, predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net The accuracy of the predicted shifts is highly dependent on the chosen functional and basis set. mdpi.com Comparing the calculated NMR spectra with experimental data helps in the unambiguous assignment of signals and provides confidence in the computed molecular structure. researchgate.netmdpi.com

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Exemplary Data)

AtomPredicted ¹³C ShiftExperimental ¹³C ShiftPredicted ¹H ShiftExperimental ¹H Shift
C2145.2144.8
C4120.5120.16.86.7
C5135.8135.5
N1-CH₃35.134.93.63.5
C2-CH₃14.314.12.42.3
O-H8.58.4

Note: The values provided are for illustrative purposes.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. mpg.derespectprogram.org It determines the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net

For this compound, TD-DFT calculations can predict the energies of the π→π* and n→π* transitions that are characteristic of heterocyclic aromatic compounds. researchgate.net These calculations are usually performed on the ground-state optimized geometry. The choice of functional and the inclusion of solvent effects, often through a polarizable continuum model (PCM), are critical for achieving good agreement with experimental spectra. researchgate.net The results of TD-DFT calculations can aid in understanding the nature of the electronic transitions and the influence of substituents on the absorption properties. mpg.de

Table 5: Predicted Electronic Transitions for this compound (Exemplary Data)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO4.62700.15
HOMO-1 → LUMO5.12430.08
HOMO → LUMO+15.82140.32

Note: This table contains hypothetical data that would result from TD-DFT calculations.

Mapping of Reactive Sites and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map visualizes the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials.

In studies of similar imidazole derivatives, the negative regions, typically colored red, indicate areas of high electron density and are prone to electrophilic attack. These are often localized over nitrogen atoms within the imidazole ring and oxygen atoms of substituents. mdpi.comnih.gov Conversely, positive regions, colored blue, signify electron-deficient areas and are susceptible to nucleophilic attack. These are commonly found around hydrogen atoms, particularly those attached to heteroatoms. nih.gov

For imidazole derivatives, the nitrogen atoms at positions 1 and 3 are key reactive sites due to their basicity and ability to participate in hydrogen bonding. researchgate.net The specific substitution pattern, such as the dimethyl group in this compound, influences the electronic environment and, consequently, the reactivity of the entire molecule. Computational analyses of related compounds have shown that the distribution of electrostatic potential is a key determinant of their biological recognition and interaction with other molecules. mdpi.com

Table 1: Predicted Reactive Sites and Electrostatic Potential Characteristics of Imidazole Derivatives.
Molecular RegionPredicted ReactivityElectrostatic PotentialTypical Atoms Involved
Imidazole Ring NitrogensNucleophilic / Hydrogen Bond AcceptorNegative (Red)N1, N3
Hydroxyl Group OxygenNucleophilic / Hydrogen Bond AcceptorNegative (Red)O
Hydroxyl Group HydrogenElectrophilic / Hydrogen Bond DonorPositive (Blue)H (on O)
Methyl Group HydrogensWeakly ElectrophilicSlightly PositiveH (on C)

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optics (NLO) describes the behavior of light in materials where the polarization density responds non-linearly to the electric field of the light, a phenomenon typically observed at high light intensities like those from lasers. wikipedia.org Organic materials with extended π-conjugated systems have garnered significant interest for their potential NLO applications due to their high nonlinearity and fast response times. semanticscholar.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. scilit.comfrontiersin.org Key parameters calculated include polarizability (α) and the first-order hyperpolarizability (β), which are measures of the linear and nonlinear response of the molecule to an electric field, respectively. scilit.comfrontiersin.org A large hyperpolarizability value is indicative of a strong NLO response.

For imidazole derivatives, the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant intramolecular charge transfer (ICT), which is a crucial factor for enhancing NLO properties. researchgate.net The imidazole ring can act as part of the conjugated bridge. Studies on similar compounds have shown that their NLO behavior can be superior to that of standard materials like urea. researchgate.netsemanticscholar.org The magnitude of the HOMO-LUMO energy gap is also an important indicator; a smaller gap often correlates with higher polarizability and a greater potential for charge transfer within the molecule, contributing to enhanced NLO activity. scilit.com

Table 2: Calculated Nonlinear Optical (NLO) Properties of Representative Organic Compounds.
CompoundMethod/Basis SetTotal Dipole Moment (Debye)First Hyperpolarizability (β) (esu)Third-Order Susceptibility (χ³) (esu)
Urea (Reference)DFT/B3LYP---
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenolTD-DFT/B3LYP/6-31+G(d,p)--2.2627 × 10⁻⁶ semanticscholar.org
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-oneDFT/B3LYP/6-311++G(d,p)--10⁻⁶ order researchgate.net

Note: Specific calculated values for this compound were not available in the searched literature. The table provides context from related imidazole derivatives.

Solvation Effects on Molecular Properties and Reactivity (e.g., IEF-PCM Model)

The properties and reactivity of a molecule can be significantly altered by its solvent environment. q-chem.com Computational solvation models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net The Integral Equation Formalism variant of PCM (IEF-PCM) is a sophisticated method that provides a more accurate representation of the solute-solvent interaction. nih.govnih.gov

These models are used to calculate solvation free energies, which are essential for predicting chemical reactions in solution. nih.gov For instance, the polarity of the solvent can influence tautomeric equilibria in imidazole-containing compounds. In polar solvents, the conformational freedom of molecules generally increases.

The IEF-PCM model has been successfully applied to study a variety of molecules, including ionic species and complex organic compounds. researchgate.netnih.gov By performing calculations in both the gas phase and in different solvents, researchers can quantify the impact of the solvent on molecular structure, stability, and electronic properties like excitation energies. researchgate.netresearchgate.net For example, studies on related systems have used the IEF-PCM model to investigate how solvents like DMSO or water affect properties, noting that higher solvation energy can be observed in more polar solvents. researchgate.net

Table 3: Overview of the IEF-PCM Solvation Model and Its Applications.
Model FeatureDescriptionApplication in Computational Studies
Continuum ApproachRepresents the solvent as a continuous dielectric medium rather than individual molecules. researchgate.netReduces computational cost compared to explicit solvent models. q-chem.com
Solute CavityA molecule-shaped cavity is defined for the solute within the dielectric continuum.Allows for the calculation of the reaction field induced by the polarized solvent.
Integral Equation FormalismA mathematically robust method for solving the electrostatic equations at the cavity surface. nih.govImproves accuracy over simpler PCM versions and reduces issues like outlying charge errors. nih.gov
Calculated PropertiesSolvation free energy, solvent effects on geometry, electronic spectra, and reactivity indices.Predicting reaction outcomes in solution, studying solvatochromism, and assessing conformational stability in different media. researchgate.netnih.gov

Advanced Applications in Organic Synthesis and Catalysis Utilizing 1,2 Dimethyl 1h Imidazol 5 Ol Derivatives

1,2-Dimethyl-1H-imidazol-5-ol as a Versatile Building Block in Complex Chemical Synthesis

The unique structural and electronic properties of this compound make it a valuable starting material for the synthesis of more complex chemical structures. Its derivatives are particularly important in the construction of diverse heterocyclic systems.

Derivatives of this compound are instrumental in the synthesis of advanced heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials. rsc.orgrsc.org For instance, 5-bromo-1,2-dimethyl-1H-imidazole, a derivative, undergoes efficient Suzuki coupling reactions with various aryl boronic acids to produce 1,2-dimethyl-5-aryl-1H-imidazole derivatives. derpharmachemica.com This method is notable for its short reaction times and high yields under ultrasonic irradiation. derpharmachemica.com

The synthesis of bicyclic imidazoles is another area where these derivatives are crucial. For example, the condensation of α-bromoketones with formamidine (B1211174) acetate (B1210297) can yield optically active imidazole (B134444) derivatives. nih.gov Furthermore, the reaction of 1,2-diketones with aldehydes and ammonia (B1221849) or its derivatives is a classical and widely used method for constructing the imidazole ring. longdom.orgresearchgate.net These synthetic routes highlight the role of imidazole derivatives as flexible building blocks. derpharmachemica.com

Table 1: Examples of Heterocyclic Scaffolds from Imidazole Derivatives

Starting Imidazole DerivativeReaction TypeResulting Heterocyclic ScaffoldSignificance
5-bromo-1,2-dimethyl-1H-imidazoleSuzuki Coupling1,2-dimethyl-5-aryl-1H-imidazolesCore for pharmaceuticals and functional materials. derpharmachemica.com
α-bromoketones (from imidazole precursors)Condensation with formamidine acetateOptically active 4-substituted imidazolesPotential applications in asymmetric catalysis. nih.gov
1,2-DiketonesRadziszewski ReactionPolysubstituted imidazolesAccess to a wide range of functionalized imidazoles. researchgate.net
Nitroallylic acetatesCascade reaction with amidines2,4,5-trisubstituted imidazolesBioactive compounds with potential anti-parasitic activity. rsc.org

The aryl imidazole core, often derived from precursors like this compound, is a key skeleton in many bioactive molecules and chiral ligands used in asymmetric synthesis. rsc.org A one-pot synthesis method starting from ketones can produce divergent aryl imidazole derivatives through α-amination and oxidative C-C bond cleavage, showcasing a versatile approach to creating a variety of imidazole-based structures. rsc.org This method's ability to incorporate different aldehydes allows for the generation of a diverse library of imidazole derivatives from a common starting material. rsc.org

Convergent strategies also benefit from the reactivity of imidazole derivatives. For example, the synthesis of complex molecules often involves the coupling of pre-synthesized fragments, where an imidazole-containing fragment can be introduced late in the synthetic sequence. This approach is facilitated by the robust nature of the imidazole ring and the well-established methods for its functionalization.

Catalytic Applications of Imidazole and Imidazolium-Derived Species

The transformation of imidazole derivatives into catalytically active species has revolutionized various areas of chemical synthesis, from asymmetric catalysis to green chemistry.

Imidazole derivatives are widely used as N-ligands that coordinate with transition metals to form catalysts for asymmetric reactions. nih.govmdpi.com The ability to introduce chirality into the imidazole derivative, often starting from natural α-amino acids, allows for the creation of enantiopure ligands. nih.govmdpi.com These chiral ligands can then induce high levels of stereoselectivity in a variety of chemical transformations. uzh.ch

For instance, optically active 4-substituted imidazole derivatives have been synthesized and show potential as ligands for transition metals in asymmetric catalysis. nih.gov Similarly, imidazole-based chiral biaryl P,N-ligands have been successfully employed in enantioselective A³-coupling reactions. acs.org The modular nature of imidazole synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. mdpi.com Imidazolines, which are reduced forms of imidazoles, also serve as important intermediates and chiral auxiliaries in asymmetric synthesis. derpharmachemica.comresearchgate.net

Table 2: Applications of Imidazole Derivatives in Asymmetric Synthesis

Imidazole Derivative TypeRoleExample ApplicationReference
Optically active 4-substituted imidazolesChiral LigandTransition metal-catalyzed asymmetric reactions nih.gov
Chiral biaryl P,N-ligandsChiral LigandEnantioselective A³-coupling acs.org
2-Substituted imidazolinesChiral Auxiliary/LigandAsymmetric synthesis derpharmachemica.com
Cysteine-derived chiral auxiliariesChiral AuxiliaryAsymmetric transformations with chemoselective cleavage nih.gov

N-Heterocyclic Carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, are a powerful class of organocatalysts and ligands for transition metals. scripps.edunih.gov Imidazol-2-ylidenes are among the NHCs used in organocatalysis for reactions like the benzoin (B196080) condensation. nih.govresearchgate.net As ligands, NHCs form very strong bonds with metals, leading to robust and highly active catalysts. scripps.edumdpi.com The electronic properties of the NHC can be tuned by altering the substituents on the imidazole ring. scripps.edu

NHC-metal complexes have found widespread use in catalysis. For example, NHC-silver(I) complexes, derived from 1,3-dialkylimidazolium chlorides, have been shown to catalyze the three-component coupling reaction of aldehydes, alkynes, and amines. tandfonline.com The stability and strong σ-donating ability of NHCs make them excellent alternatives to traditional phosphine (B1218219) ligands in designing novel organometallic catalysts. tandfonline.comresearchgate.net

Imidazolium salts are precursors to a class of green solvents and catalysts known as ionic liquids (ILs). mdpi.comrsc.orgrsc.org These compounds are salts with low melting points and negligible vapor pressure, which reduces air pollution associated with volatile organic solvents. mdpi.comresearchgate.net The properties of imidazolium-based ILs, such as their thermal and chemical stability, viscosity, and polarity, can be fine-tuned by changing the alkyl side chains on the imidazolium cation and the nature of the anion. rsc.orgrsc.orgresearchgate.net

Imidazolium-based ILs can act as catalysts themselves or as supports for other catalysts. mdpi.comresearchgate.net For example, acidic ionic liquids with sulfonic acid groups tethered to the imidazolium ring have been used as reusable catalysts for the synthesis of various heterocyclic compounds. researchgate.netscielo.br The reusability of these catalysts is a significant advantage from a green chemistry perspective. mdpi.comresearchgate.net Furthermore, dicationic imidazolium-based ILs have shown promise as organocatalysts with enhanced stability and catalytic activity. mdpi.com The ability to immobilize these ionic liquids on solid supports further enhances their practicality and reusability in various chemical processes. mdpi.commst.edu

Applications in Dehydrogenative Condensation and other Organic Transformations

Derivatives of this compound are part of the broader class of N-heterocyclic compounds that have found significant utility in modern organic synthesis, particularly as precursors to N-heterocyclic carbene (NHC) ligands for transition metal catalysis. These ligands are instrumental in facilitating a variety of organic transformations, including dehydrogenative condensation reactions.

Dehydrogenative condensation, or acceptorless dehydrogenative coupling (ADC), is a green chemistry approach that involves the formation of a bond between two molecules with the concomitant release of hydrogen gas (H2). This atom-economical process avoids the use of stoichiometric oxidants, producing only water and hydrogen gas as byproducts. researchgate.net Iridium(I) complexes featuring imidazol-2-ylidene ligands, for example, are known to efficiently catalyze the acceptorless dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones to form quinolines. nih.gov This transformation proceeds through a "borrowing hydrogen" pathway, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes condensation, followed by reduction of the resulting intermediate. nih.gov

While direct examples utilizing this compound in published dehydrogenative condensation studies are not prominent, the fundamental structure of its imidazole core is highly relevant. Imidazole derivatives are precursors to the widely used NHC ligands. The synthesis of various heterocyclic compounds, such as benzothiazoles and imidazolones, has been achieved using palladium-catalyzed dehydrogenative condensation methods. researchgate.net These processes often rely on catalyst systems that could incorporate NHC ligands derived from substituted imidazoles. The electronic and steric properties of the imidazole ring, which can be tuned by substituents like the methyl and hydroxyl groups in this compound, are crucial for modulating the activity and selectivity of the metal catalyst.

Beyond dehydrogenative reactions, imidazole derivatives are key synthons for a range of biologically active compounds and functional materials. derpharmachemica.com For instance, Suzuki coupling reactions of halo-imidazoles (e.g., 5-bromo-1,2-dimethyl-1H-imidazole) with aryl boronic acids provide a rapid and efficient route to 5-aryl-1,2-dimethyl-1H-imidazole derivatives, demonstrating the versatility of this scaffold in C-C bond formation. derpharmachemica.com

Table 1: Examples of Dehydrogenative Condensation Reactions Using N-Heterocyclic Ligand-Based Catalysts

Catalyst System Reactants Product Key Feature Reference
Heterogeneous Pd Catalyst Ureas and 1,2-Diols Imidazolones Green methodology, release of H2 gas. researchgate.net
NHC-Ir(I) Complex 2-Aminobenzyl alcohol and Ketones Quinolines Utilizes a "borrowing hydrogen" pathway. nih.gov
Pd(II) N^N^S Pincer Catalyst Primary alcohols and 2-Aminothiophenol Benzothiazole derivatives Acceptorless dehydrogenative coupling (ADC), water and H2 are the only byproducts. researchgate.net

Supramolecular Chemistry and Materials Science Applications

The unique structural features of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and potential for π-π stacking, make derivatives of this compound highly valuable building blocks in supramolecular chemistry and materials science. mdpi.com

Role in Noncovalent Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net Imidazole derivatives are exemplary in this field due to the predictable and directional nature of the noncovalent forces they can engage in.

Hydrogen Bonding: The imidazole core contains both a hydrogen bond donor (the N-H group in a parent imidazole, or the O-H group in the case of this compound) and hydrogen bond acceptors (the nitrogen atoms). This dual functionality allows for the formation of robust and directional hydrogen-bonded networks. researchgate.net In the solid state, these interactions can link molecules into well-defined chains, dimers, or more complex three-dimensional arrays. researchgate.net For example, studies on co-crystals of imidazole and carboxylic acids show that strong ionic N-H···O and O-H···O hydrogen bonds are formed, creating chains that intersect to form polar layers. researchgate.net The hydroxyl group in this compound provides an additional, strong hydrogen bond donor site, enhancing its ability to form intricate and stable supramolecular structures.

π-π Stacking: The electron-rich, aromatic imidazole ring is prone to engaging in π-π stacking interactions. researchgate.net These interactions, where aromatic rings are arranged in a face-to-face or offset fashion, are crucial for stabilizing crystal packing and directing the formation of columnar or layered structures. nih.govmdpi.com In the crystal structure of certain quinoline (B57606) derivatives, which also feature N-heterocyclic aromatic rings, π-π stacking interactions lead to the formation of infinite chains and other fascinating supramolecular architectures. acs.org The combination of hydrogen bonding and π-π stacking in imidazole derivatives allows for a high degree of control over molecular assembly, enabling the engineering of crystals with specific physical and chemical properties. nih.govresearchgate.net For instance, the interplay between these forces can influence the phase transition temperature and molecular mobility of materials. researchgate.net

Table 2: Key Noncovalent Interactions in Imidazole-Based Crystal Engineering

Interaction Type Participating Groups Resulting Supramolecular Motif Significance References
Hydrogen Bonding Imidazole N-H, Hydroxyl O-H, Carboxylate O Dimers, Chains, Layers Directs molecular packing, creates polar scaffolds. researchgate.netresearchgate.netmdpi.com
π-π Stacking Imidazole Aromatic Ring Columns, Stacked Chains Stabilizes crystal lattice, influences electronic properties. nih.govmdpi.comacs.org

| (Water)O-H/π Interactions | Water Molecules, Imidazole Ring | 3D Networks | Stabilizes hydrated crystal structures. | mdpi.com |

Design of Supramolecular Architectures with Imidazole Derivatives

The predictable noncovalent interactions of imidazole derivatives have been harnessed to design and construct a variety of ordered supramolecular architectures. mdpi.comresearchgate.net By modifying the substituents on the imidazole core, chemists can tune the interactions to guide the self-assembly process toward specific nanostructures.

Research has shown that triaryl imidazole derivatives can self-assemble at an air-water interface to form supramolecular nanowires and nanorods. nih.gov The formation of these structures is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking (J-aggregation), which can be manipulated by controlling parameters like surface pressure. nih.gov Similarly, the crystallization of imidazole salts with dicarboxylic acids leads to the self-assembly of polar hydrogen-bonded layers, which act as scaffolds to control molecular packing in two dimensions. researchgate.net

The imidazole moiety is also a fundamental component in the construction of more complex three-dimensional structures like metal-organic frameworks (MOFs) and supramolecular coordination cages. mdpi.comnih.gov In these systems, the nitrogen atoms of the imidazole ring act as ligands, coordinating to metal ions to form discrete, highly-ordered polyhedral structures or extended networks. The ability of the imidazole ring to act as a versatile building block, or "tecton," allows for the rational design of materials with tailored porosity, catalytic activity, and host-guest properties. mdpi.comresearchgate.net

Integration into Photocatalytic Systems and Artificial Photosynthesis Research

Artificial photosynthesis aims to mimic the natural process of converting sunlight, water, and carbon dioxide into chemical energy. mdpi.com This field relies on the development of efficient photocatalytic systems, which often consist of a photosensitizer, a catalyst, and a sacrificial electron donor. acs.org Imidazole derivatives have emerged as critical components in these systems, particularly in the photocatalytic reduction of CO2.

In several advanced photocatalytic systems, benzo[d]imidazole derivatives, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH), function as highly effective sacrificial electron donors. acs.orgnih.gov Upon photoexcitation of a photosensitizer (e.g., a Ruthenium or Rhenium complex), the imidazole derivative donates an electron to regenerate the photosensitizer's ground state, enabling the catalytic cycle to continue. The imidazole derivative is chosen for its strong reducing power in its excited state. acs.org

Table 3: Imidazole Derivatives in Photocatalytic CO2 Reduction Systems

Photocatalytic System Imidazole Derivative Role of Imidazole Product References
Ru(II)-Re(I) Supramolecular Photocatalyst 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) Sacrificial Electron Donor CO nih.gov
Os(L)(L') Photosensitizer + Ru(bpy)(CO)2Cl2 Catalyst 1,3-dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole (BI(OH)H) Sacrificial Electron Donor HCOOH (Formic Acid) acs.org

Future Research Directions and Emerging Perspectives for 1,2 Dimethyl 1h Imidazol 5 Ol

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 1,2-Dimethyl-1H-imidazol-5-ol and its derivatives is a primary focus of future research. Current synthetic strategies often involve multiple steps and may utilize harsh reagents. Future efforts will likely concentrate on green chemistry principles to minimize waste and energy consumption.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). mdpi.com This technique has been shown to accelerate reaction times and improve yields for the synthesis of various imidazole (B134444) derivatives. mdpi.com Researchers are also exploring solvent-free reaction conditions, which further enhance the sustainability of the synthetic process. mdpi.com Another area of interest is the application of ultrasound irradiation, which has been successfully used in the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with aryl boronic acids to produce 1,2-dimethyl-5-aryl-1H-imidazole derivatives in high yields and short reaction times. derpharmachemica.com

Future research will likely focus on one-pot syntheses and multi-component reactions to streamline the production of these compounds. The development of novel catalysts, potentially based on earth-abundant metals, will also be crucial for creating more sustainable and cost-effective synthetic methodologies. semanticscholar.org

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

For instance, detailed mechanistic studies on the alkylation of amines with alcohols catalyzed by iridium complexes have revealed the importance of the catalyst's resting state and the role of tethered functionalities in proton transfer and hydrogen bonding. researchgate.net Similar in-depth investigations into the reactions involving this compound could uncover key intermediates and transition states, providing valuable insights for reaction optimization.

Computational methods, such as Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction pathways and predicting the outcomes of different synthetic strategies. nih.govacs.org By combining these computational predictions with experimental validation, researchers can gain a comprehensive understanding of the underlying mechanisms driving these chemical transformations. nih.govacs.org

Expansion of Catalytic Applications in Organic Transformations

The inherent structural features of this compound and its derivatives make them promising candidates for use as ligands in catalysis. The imidazole core can coordinate with a variety of metal centers, and the hydroxyl and methyl groups can be modified to tune the steric and electronic properties of the resulting metal complexes. arabjchem.org

Future research will explore the application of this compound-based ligands in a wide range of organic transformations. These could include cross-coupling reactions, hydrogenation, oxidation, and C-H activation. arabjchem.org The development of chiral versions of these ligands could also open up new possibilities in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. researchgate.net

The catalytic activity of ruthenium complexes, for example, has been widely studied for various synthetic applications, including the synthesis of N-heterocycles. arabjchem.org Investigating the potential of this compound to form novel ruthenium catalysts could lead to the discovery of highly efficient and selective catalytic systems.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. For this compound, this integrated approach will be vital for accelerating the discovery and development of new applications.

Computational tools like DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govtandfonline.com These predictions can then guide experimental efforts, helping researchers to design more effective catalysts, select optimal reaction conditions, and interpret experimental data. For example, computational studies can help in understanding the binding interactions between a ligand and a metal center, or between a drug candidate and its biological target. nih.govsmolecule.com

This iterative cycle of prediction and validation will enable a more rational and efficient exploration of the chemical space surrounding this compound, leading to faster progress in all areas of its research.

Exploration of Supramolecular Properties for Advanced Materials Science

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of supramolecular assemblies. nih.gov These ordered structures can exhibit unique properties that are not present in the individual molecules, opening up exciting possibilities in materials science. oatext.com

Future research will focus on designing and synthesizing novel supramolecular materials based on this compound. This could involve the formation of metal-organic frameworks (MOFs), liquid crystals, or self-assembled monolayers. The imidazole moiety's ability to coordinate with metal ions is particularly promising for the development of functional materials with applications in areas such as gas storage, separation, and catalysis. nih.gov

Furthermore, the investigation of imidazole-based supramolecular complexes has shown potential in medicinal applications, including anticancer and antibacterial agents. nih.govmdpi.com Exploring the supramolecular chemistry of this compound could lead to the development of novel therapeutic agents and diagnostic tools. nih.gov The unique photophysical properties that can arise from the aggregation of these molecules also make them interesting candidates for optoelectronic devices and sensors. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 1,2-Dimethyl-1H-imidazol-5-ol, and how can reaction yields be maximized?

Methodological Answer:
The synthesis of this compound can be approached via base-promoted cyclization or functionalization of pre-existing imidazole scaffolds. For example:

  • Base-mediated cyclization : A transition-metal-free protocol (as demonstrated for analogous imidazolones) involves reacting amidines with ketones under alkaline conditions to form the imidazole core .
  • Functionalization : Introduce hydroxyl groups at the 5-position via nitration followed by reduction (if starting from nitro derivatives like 1,2-Dimethyl-5-nitro-1H-imidazole ).
    Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. For nitro-to-hydroxyl conversion, catalytic hydrogenation (Pd/C, H₂) or enzymatic reduction may improve selectivity .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl and hydroxyl proton environments. Compare chemical shifts with structurally similar compounds (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine: δ ~2.5 ppm for CH₃, δ ~8.3 ppm for aromatic protons ).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~127.1).
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualization. For example, the nitro analog (Dimetridazole) was resolved to 0.85 Å resolution using SHELX .

Advanced: How can computational methods resolve contradictions in reported spectral or reactivity data for this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
  • Reactivity Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., hydroxyl group nucleophilicity) and identify intermediates.
  • Data Reconciliation : Cross-validate experimental results with computational predictions to resolve discrepancies (e.g., unexpected tautomerism or solvatomorphism) .

Advanced: How should researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., nitro, halogen, or alkyl derivatives) and compare bioactivity using in vitro assays .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., imidazole-based inhibitors binding to cytochrome P450 ).
  • In Vivo Studies : Prioritize pharmacokinetic parameters (logP, solubility) calculated via ChemAxon or ACD/Labs to guide dosing regimens.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for structurally related compounds (e.g., 3-methyl-2H-1,2-oxazol-5-one ).
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How can researchers address discrepancies in reported crystallographic data for imidazole derivatives?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .
  • Validation Tools : Employ PLATON/CHECKCIF to flag symmetry issues or missed solvent molecules.
  • Cross-Platform Comparison : Compare results from SHELX and WinGX to identify systematic errors in space group assignment .

Advanced: What strategies improve reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

  • Protocol Standardization : Document reaction conditions (e.g., temperature ramps, stirring rates) in detail, as exemplified in TDAE-mediated syntheses .
  • Intermediate Characterization : Use inline IR or LC-MS to monitor each step.
  • Batch Analysis : Perform statistical analysis (e.g., ANOVA) on yields across multiple batches to identify variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.